molecular formula C10H12N2O4 B11960567 Dimethyl 3,6-dimethylpyrazine-2,5-dicarboxylate CAS No. 885-65-4

Dimethyl 3,6-dimethylpyrazine-2,5-dicarboxylate

Cat. No.: B11960567
CAS No.: 885-65-4
M. Wt: 224.21 g/mol
InChI Key: SYEIZIOPUYDNGY-UHFFFAOYSA-N
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Description

Dimethyl 3,6-dimethylpyrazine-2,5-dicarboxylate is a chemical compound with the molecular formula C10H12N2O4. It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound. This compound is known for its unique structure, which includes two ester groups attached to a pyrazine ring. It has various applications in scientific research and industry due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 3,6-dimethylpyrazine-2,5-dicarboxylate can be synthesized through several methods. One common method involves the oxidation of 2,5-dimethylpyrazine using selenium dioxide . Another approach is the esterification of pyrazine-2,5-dicarboxylic acid with methanol in the presence of a catalyst . The reaction conditions typically include refluxing the reactants in an organic solvent such as methanol or ethanol.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3,6-dimethylpyrazine-2,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form pyrazine-2,5-dicarboxylic acid.

    Reduction: Reduction reactions can convert it to pyrazine derivatives with different functional groups.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Selenium dioxide is commonly used as an oxidizing agent.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Pyrazine-2,5-dicarboxylic acid.

    Reduction: Various pyrazine derivatives depending on the reducing agent used.

    Substitution: Substituted pyrazine esters or amides.

Scientific Research Applications

Dimethyl 3,6-dimethylpyrazine-2,5-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 3,6-dimethylpyrazine-2,5-dicarboxylate involves its interaction with various molecular targets. The ester groups can participate in hydrogen bonding and other interactions with biological molecules. The pyrazine ring can engage in π-π interactions, which are important in molecular recognition processes. These interactions can influence the compound’s biological activity and its role as a chemical intermediate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 3,6-dimethylpyrazine-2,5-dicarboxylate is unique due to its specific substitution pattern on the pyrazine ring. The presence of two ester groups at positions 2 and 5 makes it distinct from other pyrazine derivatives. This unique structure imparts specific chemical properties and reactivity, making it valuable in various applications.

Properties

CAS No.

885-65-4

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

dimethyl 3,6-dimethylpyrazine-2,5-dicarboxylate

InChI

InChI=1S/C10H12N2O4/c1-5-7(9(13)15-3)12-6(2)8(11-5)10(14)16-4/h1-4H3

InChI Key

SYEIZIOPUYDNGY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=N1)C(=O)OC)C)C(=O)OC

Origin of Product

United States

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